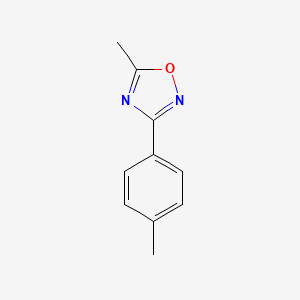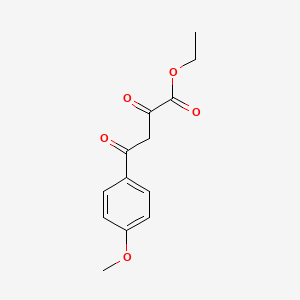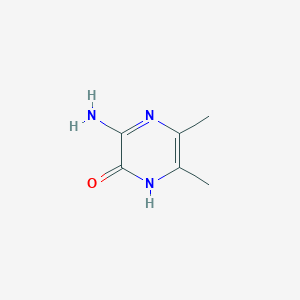
Platintetrabromid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Platinum tetrabromide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, particularly in organic synthesis.
Material Science: Platinum tetrabromide is studied for its potential use in the development of new materials with unique properties.
Biomedical Research: Platinum-based compounds, including platinum tetrabromide, are investigated for their potential anticancer properties.
Analytical Chemistry: It is used as a reagent in qualitative inorganic analysis.
Wirkmechanismus
Target of Action
Platinum-based compounds, including Platinum Tetrabromide, primarily target DNA within cells . They interact with the DNA to disrupt its replication process, which is crucial for cell division and growth . This makes them effective in inhibiting the growth of rapidly dividing cells, such as cancer cells .
Mode of Action
Platinum Tetrabromide, like other platinum-based compounds, undergoes a series of reactions once inside the cell. It forms reactive species that can bind to DNA, creating platinum-DNA adducts . These adducts disrupt the DNA replication process, leading to cell death .
Biochemical Pathways
The formation of platinum-DNA adducts triggers a cascade of biochemical events. The DNA damage activates several cellular pathways, including those involved in DNA repair, cell cycle regulation, and apoptosis . If the damage is too severe and cannot be repaired, the cell undergoes programmed cell death, or apoptosis .
Pharmacokinetics
The pharmacokinetics of platinum-based compounds are complex and can vary significantly among different compounds . They are actively transported into cells, where they undergo transformations to form reactive species . The cellular accumulation of platinum can be influenced by various factors, including the expression levels and activity of transport proteins .
Result of Action
The primary result of Platinum Tetrabromide’s action is the inhibition of cell division and growth, leading to cell death . This is achieved through the formation of platinum-DNA adducts, which disrupt DNA replication and trigger apoptosis .
Action Environment
The action of Platinum Tetrabromide can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s reactivity and the formation of platinum-DNA adducts . Additionally, the presence of other biomolecules, such as proteins and glutathione, can interact with the platinum compound and potentially affect its action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Platinum tetrabromide can be synthesized through the direct reaction of platinum metal with bromine gas. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product: [ \text{Pt (s) + 2Br}_2 \text{(g) → PtBr}_4 \text{(s)} ] This reaction involves heating platinum metal in the presence of bromine gas, resulting in the formation of platinum tetrabromide .
Industrial Production Methods: While platinum tetrabromide is not widely produced on an industrial scale, its synthesis in laboratory settings involves careful control of temperature and reaction conditions to ensure purity and yield. The compound is often used in small quantities for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: Platinum tetrabromide undergoes various chemical reactions, including:
Oxidation: Platinum tetrabromide can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, such as platinum(II) bromide.
Substitution: Platinum tetrabromide can participate in substitution reactions where bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing agents: Such as chlorine or fluorine, can oxidize platinum tetrabromide.
Reducing agents: Such as hydrogen gas or metal hydrides, can reduce platinum tetrabromide.
Ligands: Various ligands, including phosphines and amines, can substitute bromide ions in platinum tetrabromide.
Major Products Formed:
Platinum(II) bromide (PtBr₂): Formed through reduction.
Platinum(IV) chloride (PtCl₄): Formed through substitution with chlorine.
Vergleich Mit ähnlichen Verbindungen
Platinum(IV) chloride (PtCl₄): Similar in structure and reactivity, but with chloride ions instead of bromide.
Platinum(IV) fluoride (PtF₄): Another halide of platinum with different reactivity due to the presence of fluoride ions.
Platinum(IV) iodide (PtI₄): Similar compound with iodide ions.
Uniqueness: Platinum tetrabromide is unique due to its specific reactivity with bromine, which can lead to different reaction pathways and products compared to its chloride, fluoride, and iodide counterparts. Its use in specific catalytic and analytical applications also sets it apart from other platinum halides .
Eigenschaften
IUPAC Name |
platinum(4+);tetrabromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.Pt/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPHNDVOPWUNON-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Br-].[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988666 | |
| Record name | Platinum(4+) tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68938-92-1 | |
| Record name | Platinum bromide (PtBr4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68938-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum bromide (PtBr4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum bromide (PtBr4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Platinum(4+) tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum tetrabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


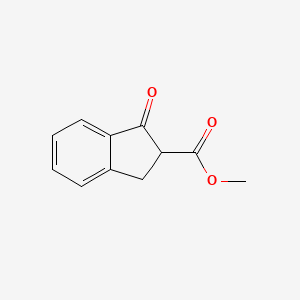
![4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B1595847.png)
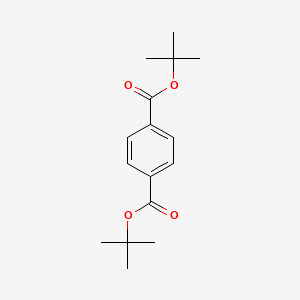
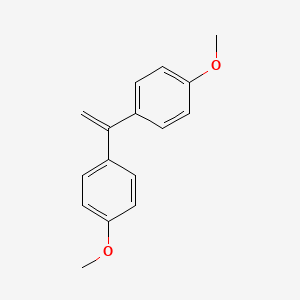
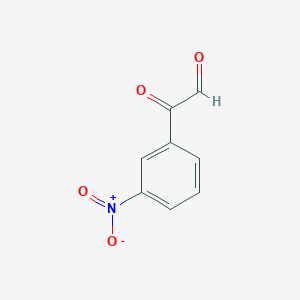
![4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde](/img/structure/B1595853.png)

![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1595856.png)
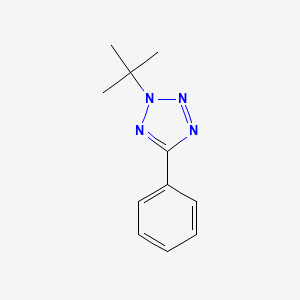
![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1595858.png)
